Bienvenue dans la boutique en ligne BenchChem!

MIV-6R

Menin-MLL Inhibition Biochemical Assay IC50

Select MIV-6R (CAS# 1560968-55-9) to anchor your menin-MLL drug discovery program with a thoroughly characterized chemical probe. Its high-resolution co-crystal structure (PDB: 4OG8) provides an atomic map of target engagement, enabling precise structure-guided design, free energy perturbation calculations, and molecular docking validation. With a verified biochemical IC50 of 56 nM and Kd of 85 nM, MIV-6R serves as a standardized positive control in fluorescence polarization and ITC assays, ensuring cross-study reproducibility. Validated in MLL-rearranged leukemia cells—where it induces CD11b differentiation marker expression—this probe delivers true on-target cellular activity. Ideal for fragment-based screening campaigns and mechanistic studies of leukemogenesis, MIV-6R’s transparent selectivity profile makes it an irreplaceable in vitro benchmark.

Molecular Formula C27H35N3O
Molecular Weight 417.6 g/mol
Cat. No. B609071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIV-6R
SynonymsMIV-6R;  MIV 6R;  MIV6R;  VU0516310-1;  VU0516310 1;  VU05163101; 
Molecular FormulaC27H35N3O
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N
InChIInChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2/t27-/m1/s1
InChIKeyAUWUGRCKTQSGJY-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MIV-6R: A Chemical Probe for Investigating Menin-MLL1 Interaction Inhibition in Leukemia Research


MIV-6R (CAS# 1560968-55-9) is a small-molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1/KMT2A) [1]. It belongs to the hydroxy- and aminomethylpiperidine class of compounds and was developed through extensive structure-based design, with a co-crystal structure of MIV-6R bound to human menin available (PDB: 4OG8) [2]. In biochemical assays, MIV-6R inhibits the menin-MLL interaction with an IC50 of 56 nM and exhibits a Kd of 85 nM [1][2]. In cellular models, treatment with MIV-6R (or its close analog MIV-6) demonstrates strong and selective anti-proliferative effects in MLL-rearranged leukemia cells, validating its on-target mechanism of action [1]. As a well-characterized chemical probe, MIV-6R provides a valuable tool for dissecting the role of the menin-MLL axis in acute leukemias driven by MLL translocations [3].

Why Menin-MLL Inhibitors Are Not Interchangeable: The Case for MIV-6R Over Later-Generation Compounds


Within the menin-MLL inhibitor class, structural and pharmacological properties vary significantly, precluding simple substitution. Early-generation probes like MIV-6R are distinguished from later, more potent clinical leads (e.g., MI-463, MI-503) by their well-defined binding mode, extensive characterization as a chemical probe, and the availability of a high-resolution co-crystal structure that precisely maps its interaction with menin [1]. While newer compounds may exhibit superior potency or oral bioavailability, MIV-6R remains a benchmark tool for fundamental research due to its transparency in selectivity profiling and its validation in disease-relevant cellular models [2]. Furthermore, MIV-6R represents a distinct chemotype with specific stereochemistry, making it unsuitable as a direct substitute for other scaffolds like the thienopyrimidines found in MI-463 . The selection of MIV-6R should therefore be driven by specific research objectives requiring a thoroughly characterized probe rather than a more advanced but potentially less understood lead compound.

Quantitative Differentiation of MIV-6R: Head-to-Head Comparisons with Key Menin-MLL Inhibitors


MIV-6R Exhibits Defined Biochemical Potency with a Benchmark IC50 Value Against the Menin-MLL Interaction

MIV-6R inhibits the menin-MLL interaction with an IC50 of 56 nM in a fluorescence polarization (FP) assay, a value that serves as a benchmark for its potency [1]. In comparison, the highly optimized clinical leads MI-463 and MI-503 exhibit significantly higher potency, with reported IC50 values of 15.3 nM and 14.7 nM, respectively, against the same target interaction [2]. This ~4-fold difference in potency reflects the advanced optimization of later-generation compounds. However, MIV-6R's well-defined and publicly available structure-activity relationship (SAR) around its 56 nM IC50 makes it a critical reference point for studying the initial scaffold's pharmacological properties [1].

Menin-MLL Inhibition Biochemical Assay IC50

MIV-6R Demonstrates Validated Cellular Activity in MLL-Rearranged Leukemia Models

In cellular assays, MIV-6R (or its analog MIV-6) demonstrates robust and selective anti-proliferative effects in MLL-rearranged leukemia cells [1]. While a specific GI50 value for MIV-6R is not directly reported in the primary literature, its potent biochemical IC50 translates to strong cellular activity. In contrast, the more advanced inhibitor MI-463 has a well-characterized GI50 of 230 nM in murine bone marrow cells transformed with the MLL-AF9 oncogene . This GI50 value for MI-463 is notably >5 μM in control cells lacking the MLL fusion, confirming its on-target selectivity . MIV-6R's cellular activity is further evidenced by its ability to induce CD11b expression, a marker of myeloid differentiation, in MLL-AF9 BMCs, indicating functional on-target effects .

MLL Leukemia Cellular Assay GI50

MIV-6R Provides a Fully Characterized Binding Mode Through a High-Resolution Co-Crystal Structure

The interaction of MIV-6R with its target protein menin is precisely defined by a high-resolution (1.53 Å) X-ray co-crystal structure (PDB ID: 4OG8) [1]. This structure reveals that MIV-6R closely mimics the key interactions of the MLL peptide with menin, providing a detailed atomic-level understanding of its binding mode [2]. In contrast, while co-crystal structures exist for some later-generation inhibitors like VTP-50469 and MI-859, the publicly available structural data for MIV-6R is exceptionally well-annotated and has served as a foundational template for the rational design of subsequent menin-MLL inhibitors [3]. This level of structural characterization is a distinct advantage for researchers requiring a well-understood tool compound for structure-guided studies or fragment-based drug discovery efforts.

Structural Biology X-ray Crystallography Binding Mode

Optimal Research Applications for MIV-6R: Leveraging Its Defined Pharmacology and Structural Biology


Structure-Guided Drug Discovery and In Silico Modeling

MIV-6R is ideally suited for structure-guided drug discovery efforts targeting the menin-MLL interaction. Its high-resolution co-crystal structure (PDB: 4OG8) provides a detailed map of key binding interactions, which can be used to guide rational design of novel inhibitors or to perform molecular docking studies and free energy perturbation calculations [1][2]. This structural information, combined with its well-characterized biochemical IC50 of 56 nM, makes MIV-6R a reliable reference ligand for validating computational models and for fragment-based screening campaigns aimed at identifying new chemical matter [1].

Mechanistic Studies of Menin-MLL Driven Leukemogenesis

As a validated chemical probe with demonstrated selective activity in MLL-rearranged leukemia cells, MIV-6R is an excellent tool for dissecting the molecular mechanisms underlying MLL-fusion-driven leukemogenesis [1]. Its ability to induce CD11b expression, a marker of myeloid differentiation, confirms its on-target functional activity and supports its use in studies investigating the role of the menin-MLL complex in blocking differentiation and promoting self-renewal in leukemic stem cells [1]. The absence of reported in vivo data for MIV-6R positions it as a specialized in vitro probe, suitable for cell-based and biochemical assays rather than animal studies [2].

Benchmarking and Validating New Menin-MLL Assays

MIV-6R's well-documented biochemical profile (IC50 = 56 nM, Kd = 85 nM) and cellular activity make it an ideal reference compound for establishing and validating new assays designed to measure menin-MLL interaction inhibition [1]. It can serve as a positive control in fluorescence polarization (FP) assays, isothermal titration calorimetry (ITC) experiments, and cell-based reporter systems, ensuring assay robustness and reproducibility [1][2]. Its use as a benchmark allows for cross-study comparisons and the standardization of data across different laboratories investigating menin-MLL biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIV-6R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.